tert-Butyl 2-bromo-5-methylbenzoate
Description
tert-Butyl 2-bromo-5-methylbenzoate is a brominated aromatic ester characterized by a tert-butyl ester group at the carboxylic acid position, a bromine substituent at the ortho position, and a methyl group at the meta position on the benzene ring. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and functional materials due to its steric and electronic properties. The tert-butyl group enhances stability against hydrolysis, while the bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) .
Properties
IUPAC Name |
tert-butyl 2-bromo-5-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8-5-6-10(13)9(7-8)11(14)15-12(2,3)4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDFYJZMOAVICI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 2-bromo-5-methylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-bromo-5-methylbenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-bromo-5-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates depending on the nucleophile used.
Reduction: Formation of 2-bromo-5-methylbenzyl alcohol.
Oxidation: Formation of 2-bromo-5-methylbenzoic acid.
Scientific Research Applications
tert-Butyl 2-bromo-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving esterases.
Medicine: Potential use in the development of new drugs due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-5-methylbenzoate involves its ability to participate in nucleophilic substitution reactions. The bromine atom, being a good leaving group, can be readily displaced by nucleophiles, leading to the formation of new chemical bonds. This property makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares tert-Butyl 2-bromo-5-methylbenzoate with structurally analogous brominated benzoate esters, focusing on substituent effects, reactivity, and applications.
Table 1: Key Properties of Selected Brominated Benzoate Esters
Substituent Effects on Reactivity and Stability
- Steric Effects : The tert-butyl group in This compound imposes significant steric hindrance compared to ethyl or methyl esters. This bulkiness slows nucleophilic attacks, enhancing stability under basic or acidic conditions, making it preferable in multi-step syntheses .
- Electronic Effects : The electron-withdrawing bromine atom at the ortho position activates the aromatic ring for electrophilic substitution, while the methyl group at the meta position provides mild electron-donating effects, balancing reactivity .
- Fluorine vs. Methyl Substitutents: Ethyl 5-bromo-2-fluorobenzoate (94% similarity) exhibits higher electrophilicity due to fluorine’s strong electron-withdrawing nature, whereas the methyl group in the target compound offers better solubility in non-polar solvents .
Biological Activity
tert-Butyl 2-bromo-5-methylbenzoate is an organobromine compound characterized by a tert-butyl group and a bromine substituent on the benzene ring. This compound is of significant interest due to its potential biological activities, which have implications in medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of this compound can be represented as follows:
- Molecular Formula : C12H15BrO2
- CAS Number : 23877-12-5
The structure includes a tert-butyl group attached to the benzoate, with the bromine atom at the second position and a methyl group at the fifth position of the benzene ring.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential pharmacological effects. The presence of halogen substituents, particularly bromine, may enhance its binding affinity to various biological targets, which could lead to increased therapeutic efficacy.
Key Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that compounds with bromine substituents can exhibit antimicrobial properties. The specific activity of this compound against various pathogens remains to be fully elucidated.
- Anticancer Potential : Similar compounds have shown promise in anticancer research, potentially acting through mechanisms such as apoptosis induction or cell cycle arrest. Further studies are needed to confirm these effects for this compound.
- Neuroprotective Effects : Some halogenated compounds have been studied for their neuroprotective properties, which may be relevant in neurodegenerative diseases. Research is ongoing to explore these effects specifically for this compound.
Case Studies and Research Findings
A comprehensive review of available literature reveals insights into the biological activities associated with similar compounds and their pharmacological profiles:
The biological activity of this compound may involve several mechanisms:
- Binding Affinity : The bromine atom can influence the electronic properties of the compound, enhancing its interaction with biological macromolecules.
- Lipophilicity and Membrane Permeability : The structural characteristics may affect its ability to permeate cellular membranes, impacting bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
